molecular formula C14H18N2 B1597840 2-methyl-3-(piperidin-4-yl)-1H-indole CAS No. 65347-61-7

2-methyl-3-(piperidin-4-yl)-1H-indole

Cat. No. B1597840
CAS RN: 65347-61-7
M. Wt: 214.31 g/mol
InChI Key: AQFCUPJDFCEYNM-UHFFFAOYSA-N
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Description

2-methyl-3-(piperidin-4-yl)-1H-indole, also known as M4i, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. M4i belongs to the class of indole derivatives and has been found to possess various biochemical and physiological effects.

Scientific Research Applications

Corrosion Inhibition

  • Application : 3-Amino alkylated indoles, including compounds structurally similar to 2-methyl-3-(piperidin-4-yl)-1H-indole, have shown effectiveness as corrosion inhibitors for mild steel in acidic environments. Their efficiency increases with the ring size of the amino group, highlighting the potential of such compounds in industrial applications where corrosion resistance is critical (Verma et al., 2016).

Enzyme Inhibition

  • Application : Indole derivatives, including those structurally related to 2-methyl-3-(piperidin-4-yl)-1H-indole, have been identified as dual inhibitors of cholinesterase and monoamine oxidase. This suggests their potential use in treating neurodegenerative diseases or as targets for further pharmaceutical development (Bautista-Aguilera et al., 2014).

Cytotoxicity Against Cancer Cells

  • Application : Certain indole compounds, structurally similar to 2-methyl-3-(piperidin-4-yl)-1H-indole, have shown high cytotoxic potential against various leukemia cell lines. This highlights the potential of these compounds in cancer research, particularly for the development of novel chemotherapeutic agents (Guillon et al., 2018).

Synthesis of Chiral Derivatives

  • Application : The synthesis of chiral 3-(piperidin-3-yl)-1H-indole derivatives, structurally related to 2-methyl-3-(piperidin-4-yl)-1H-indole, has been achieved. This development is significant in the field of synthetic chemistry, particularly for the creation of compounds with potential pharmaceutical applications (Król et al., 2022).

Neuroprotective Agents

  • Application : Indole derivatives, closely related to 2-methyl-3-(piperidin-4-yl)-1H-indole, have been identified as dual-effective neuroprotective agents. They exhibit properties that make them potential candidates for the treatment of neurodegenerative diseases, highlighting the therapeutic value of such compounds (Buemi et al., 2013).

Antimalarial Activity

  • Application : The 3-piperidin-4-yl-1H-indole scaffold has been explored for its antimalarial properties. This research is crucial in the ongoing fight against malaria, with the identification of new chemotypes that are effective against drug-resistant strains of Plasmodium falciparum (Santos et al., 2015).

properties

IUPAC Name

2-methyl-3-piperidin-4-yl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2/c1-10-14(11-6-8-15-9-7-11)12-4-2-3-5-13(12)16-10/h2-5,11,15-16H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFCUPJDFCEYNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363573
Record name 2-Methyl-3-(piperidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-3-(piperidin-4-yl)-1H-indole

CAS RN

65347-61-7
Record name 2-Methyl-3-(piperidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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